An In-depth Technical Guide to tert-butyl N-(1-benzyl-2-oxoethyl)carbamate (N-Boc-L-phenylalaninal)
An In-depth Technical Guide to tert-butyl N-(1-benzyl-2-oxoethyl)carbamate (N-Boc-L-phenylalaninal)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of tert-butyl N-(1-benzyl-2-oxoethyl)carbamate, also known as N-Boc-L-phenylalaninal. This compound is a valuable chiral building block in organic synthesis, particularly in the development of peptide-based therapeutics and other complex molecular architectures.
Chemical and Physical Properties
tert-butyl N-(1-benzyl-2-oxoethyl)carbamate is the N-terminally protected form of the amino acid L-phenylalanine, where the carboxylic acid has been reduced to an aldehyde. The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it a versatile intermediate in multi-step syntheses.
Table 1: General and Physical Properties of tert-butyl N-(1-benzyl-2-oxoethyl)carbamate
| Property | Value | Reference(s) |
| IUPAC Name | tert-butyl N-[(1S)-1-benzyl-2-oxoethyl]carbamate | |
| Synonyms | N-Boc-L-phenylalaninal, (S)-(-)-2-(tert-Butoxycarbonylamino)-3-phenylpropionaldehyde | [1][2] |
| CAS Number | 98818-36-1 | [1][3] |
| Molecular Formula | C₁₄H₁₉NO₃ | [1] |
| Molecular Weight | 249.31 g/mol | [1] |
| Appearance | White to light yellow crystalline powder (for related compounds) | [4] |
| Melting Point | 94-96 °C (for the related alcohol, N-Boc-L-phenylalaninol) | [4] |
| Boiling Point | Not available | |
| Solubility | Soluble in methanol, dichloromethane, dimethylformamide, and N-methyl-2-pyrrolidone (for the related carboxylic acid) | [5] |
Table 2: Computed Physicochemical Properties
| Property | Value | Reference(s) |
| XLogP3-AA | 2.5 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 6 | [1] |
| Topological Polar Surface Area | 55.4 Ų | [1] |
Synthesis and Experimental Protocols
The synthesis of tert-butyl N-(1-benzyl-2-oxoethyl)carbamate typically starts from the readily available N-Boc-L-phenylalanine. Two common synthetic strategies are outlined below.
Synthesis via Reduction of an Activated Carboxylic Acid Derivative
A common route involves the conversion of N-Boc-L-phenylalanine into an activated species, such as a Weinreb amide or an ester, followed by partial reduction to the aldehyde.
Caption: Synthesis of N-Boc-L-phenylalaninal via an activated intermediate.
Experimental Protocol: Synthesis from N-Boc-L-phenylalanine (General Procedure)
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Activation of N-Boc-L-phenylalanine: To a solution of N-Boc-L-phenylalanine in an anhydrous aprotic solvent (e.g., dichloromethane or THF), add a coupling reagent (e.g., HOBt and EDCI) and N,O-dimethylhydroxylamine hydrochloride to form the Weinreb amide. The reaction is typically carried out at 0 °C to room temperature.
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Work-up and Purification: After the reaction is complete, the mixture is washed with aqueous solutions to remove byproducts. The organic layer is dried and concentrated to yield the crude Weinreb amide, which can be purified by column chromatography.
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Partial Reduction: The purified Weinreb amide is dissolved in an anhydrous solvent (e.g., THF or toluene) and cooled to a low temperature (e.g., -78 °C). A solution of a reducing agent, such as diisobutylaluminium hydride (DIBAL-H), is added dropwise.
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Quenching and Final Work-up: The reaction is carefully quenched with a suitable reagent (e.g., methanol, followed by Rochelle's salt solution). The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated to afford tert-butyl N-(1-benzyl-2-oxoethyl)carbamate.
Synthesis via Oxidation of N-Boc-L-phenylalaninol
An alternative and widely used method is the oxidation of the corresponding primary alcohol, N-Boc-L-phenylalaninol.
Caption: Synthesis of N-Boc-L-phenylalaninal via oxidation of the corresponding alcohol.
Experimental Protocol: Oxidation of N-Boc-L-phenylalaninol
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Synthesis of N-Boc-L-phenylalaninol: N-Boc-L-phenylalaninol can be synthesized by the reduction of N-Boc-L-phenylalanine using reagents like sodium borohydride in the presence of lithium chloride.
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Oxidation Step: The purified N-Boc-L-phenylalaninol is dissolved in an anhydrous solvent like dichloromethane. An oxidizing agent such as Dess-Martin periodinane (DMP) or a Swern oxidation protocol (oxalyl chloride, DMSO, and a hindered base like triethylamine) is then employed to convert the primary alcohol to the aldehyde. These reactions are typically run at low temperatures to minimize side reactions.
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Work-up and Purification: The reaction is quenched, and the product is extracted and purified, often by silica gel chromatography, to yield pure tert-butyl N-(1-benzyl-2-oxoethyl)carbamate.
Spectral Data
While specific experimental spectra for tert-butyl N-(1-benzyl-2-oxoethyl)carbamate are not widely published, the expected spectral characteristics can be predicted based on its structure and data from related compounds.
Table 3: Predicted and Representative Spectral Data
| Technique | Expected Chemical Shifts / Peaks |
| ¹H NMR | δ ~9.5 (s, 1H, -CHO), 7.2-7.4 (m, 5H, Ar-H), ~5.0 (br s, 1H, NH), ~4.5 (m, 1H, α-CH), 2.8-3.2 (m, 2H, β-CH₂), 1.4 (s, 9H, C(CH₃)₃) |
| ¹³C NMR | δ ~200 (C=O, aldehyde), ~155 (C=O, carbamate), 136-126 (Ar-C), ~80 (C(CH₃)₃), ~60 (α-C), ~38 (β-C), ~28 (C(CH₃)₃) |
| IR (cm⁻¹) | ~3350 (N-H stretch), ~2820 and ~2720 (C-H stretch of aldehyde), ~1710 (C=O stretch of carbamate), ~1685 (C=O stretch of aldehyde), ~1500 (N-H bend) |
Biological and Logical Pathways
As a protected amino acid derivative, tert-butyl N-(1-benzyl-2-oxoethyl)carbamate is primarily used as an intermediate in chemical synthesis. There is limited information available on its direct biological activity or involvement in specific signaling pathways. Its main role is to be incorporated into larger molecules that may have biological targets.
Caption: Role of N-Boc-L-phenylalaninal in drug discovery.
Safety and Handling
Detailed toxicological data for tert-butyl N-(1-benzyl-2-oxoethyl)carbamate is not available. Standard laboratory safety precautions should be observed when handling this compound. It is advisable to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
tert-butyl N-(1-benzyl-2-oxoethyl)carbamate is a key chiral intermediate in organic and medicinal chemistry. Its synthesis from N-Boc-L-phenylalanine is well-established, providing a versatile building block for the construction of complex molecules, particularly in the field of peptide and peptidomimetic drug discovery. The information provided in this guide serves as a valuable resource for researchers utilizing this compound in their synthetic endeavors.
References
- 1. N-Boc-L-Phenylalaninol synthesis - chemicalbook [chemicalbook.com]
- 2. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 13C NMR spectrum [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. Boc-L-phenylalanine | CAS#:13734-34-4 | Chemsrc [chemsrc.com]
- 5. N-Boc-L-phenylalanine, 99% | Fisher Scientific [fishersci.ca]
